molecular formula C9H6O3 B12056566 4-Hydroxy Coumarin-d4 CAS No. 106754-18-1

4-Hydroxy Coumarin-d4

Cat. No.: B12056566
CAS No.: 106754-18-1
M. Wt: 166.17 g/mol
InChI Key: VXIXUWQIVKSKSA-RHQRLBAQSA-N
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Description

4-Hydroxy Coumarin-d4 is a deuterated derivative of 4-Hydroxy Coumarin, a coumarin derivative with a hydroxyl group at the 4-position. This compound is significant in various fields due to its unique properties and applications. It is often used as a reference standard in analytical chemistry and has various biological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Coumarin-d4 typically involves the deuteration of 4-Hydroxy Coumarin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and specialized deuterated reagents. The production is carried out under controlled conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Coumarin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have diverse applications in pharmaceuticals and other industries .

Scientific Research Applications

4-Hydroxy Coumarin-d4 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Hydroxy Coumarin-d4 involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, which is essential for the synthesis of clotting factors. By inhibiting this enzyme, this compound effectively reduces the levels of active vitamin K, leading to anticoagulant effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Coumarin-d4 is unique due to its deuterated nature, which makes it particularly useful as a reference standard in analytical applications. Its deuterium atoms provide distinct spectral properties that aid in precise quantification and identification .

Properties

CAS No.

106754-18-1

Molecular Formula

C9H6O3

Molecular Weight

166.17 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-4-hydroxychromen-2-one

InChI

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H/i1D,2D,3D,4D

InChI Key

VXIXUWQIVKSKSA-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=CC(=O)O2)O)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)O

Origin of Product

United States

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